5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate)
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Overview
Description
Lyxoflavin 5'-monophosphate binds to flavodoxin.
Scientific Research Applications
DNA Binding Inhibition and Structural Analysis
The compound has been utilized in the synthesis of flavin derivatives, showing potential in inhibiting DNA binding of nuclear factors. For instance, the synthesis of N'-[2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide displayed inhibition of the DNA binding of nuclear factor-κB. The compound was extensively characterized by various spectroscopy and analytical techniques, highlighting its structural properties and potential bioactivity (Morikawa et al., 2014).
Antimalarial Potential
The compound's derivative has been implicated in antimalarial research. A study focused on identifying novel inhibitors for 1-deoxy-D-xylulose-5-phosphate reductoisomerase, a crucial enzyme in the isoprenoid synthesis pathway of malaria parasites, found compounds related to the chemical structure of 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate). These compounds exhibited potent antagonistic activity in enzymatic assays, proposing a novel class of antimalarial agents (Sharma et al., 2020).
Biochemical Pathway Studies
Research has also delved into the biochemical pathways involving compounds structurally related to 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate). For instance, the study of 5-Dehydroquinate synthetase involved the compound's derivatives in understanding the biosynthesis of aromatic amino acids, shedding light on the enzyme's activity and the biochemical transformations of similar compounds (Sprinson et al., 1962).
properties
CAS RN |
53860-75-6 |
---|---|
Product Name |
5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-L-arabinitol 1-(dihydrogen phosphate) |
Molecular Formula |
C17H21N4O9P |
Molecular Weight |
456.3478 |
IUPAC Name |
L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-, 1-(dihydrogen phosphate) |
InChI |
InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)/t11-,12-,14-/m0/s1 |
InChI Key |
FVTCRASFADXXNN-OBJOEFQTSA-N |
SMILES |
O[C@H]([C@H]([C@H](CN1C2=CC(C)=C(C)C=C2N=C3C(NC(N=C13)=O)=O)O)O)COP(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lyxoflavin 5'-monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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